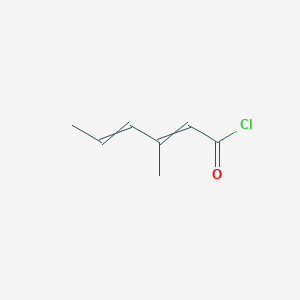![molecular formula C11H24O2Si B14470281 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal CAS No. 72655-65-3](/img/structure/B14470281.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is an organic compound with the molecular formula C10H22O2Si. It is a silyl ether derivative, commonly used in organic synthesis as a protecting group for alcohols. The tert-butyl(dimethyl)silyl group provides stability to the molecule, making it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl ether bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alcohols or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective transformations and high yields in synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Similar in structure but with an acetaldehyde group instead of a butanal group.
tert-Butyldimethylsilyloxypropanal: Contains a propanal group instead of a butanal group.
Uniqueness
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Propiedades
Número CAS |
72655-65-3 |
|---|---|
Fórmula molecular |
C11H24O2Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal |
InChI |
InChI=1S/C11H24O2Si/c1-9(8-12)10(2)13-14(6,7)11(3,4)5/h8-10H,1-7H3 |
Clave InChI |
AQALMCLGKLZTCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C(C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















